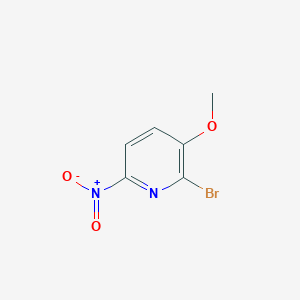

2-Bromo-3-methoxy-6-nitropyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507098 | |

| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-07-4 | |

| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurobiology. This document outlines detailed synthetic protocols for its precursor, proposes a method for its final synthesis step, and presents a thorough characterization profile based on available and predicted data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 76066-07-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][3] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Pale yellow solid (predicted) | |

| SMILES | COC1=C(Br)N=C(C=C1)--INVALID-LINK--[O-] | [3] |

| InChI | InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | [3] |

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently, this intermediate undergoes nitration to yield the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are presented below.

Method A: From 2-Nitro-3-methoxypyridine

This method involves the displacement of a nitro group with a bromo group.

-

Reaction Scheme:

-

2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.

-

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL per gram of starting material).[4]

-

Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]

-

Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.

-

The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water, and dried.

-

-

Quantitative Data:

Method B: From 2-Bromo-3-hydroxypyridine

This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.

-

Reaction Scheme:

-

2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a methylating agent.

-

-

Experimental Protocol:

-

To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add 2-bromo-3-hydroxypyridine (1.0 eq).

-

Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Quantitative Data:

Step 2: Synthesis of this compound (Proposed Method)

-

Proposed Reaction Scheme:

-

2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

-

Proposed Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product may be purified by recrystallization or column chromatography.

-

Characterization Data

Detailed experimental characterization data for this compound is not available in the reviewed literature. The following tables provide predicted and comparative data based on the analysis of structurally similar compounds.

NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | 7.3 - 7.5 | d | ~8.0-9.0 | The doublet is due to coupling with H-5. |

| H-5 | 8.2 - 8.4 | d | ~8.0-9.0 | The doublet is due to coupling with H-4. The downfield shift is attributed to the electron-withdrawing nitro group. |

| -OCH₃ | 3.9 - 4.1 | s | - | A singlet is expected for the methoxy protons. |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 140 - 145 | The carbon bearing the bromine atom. |

| C-3 | 155 - 160 | The carbon bearing the methoxy group. |

| C-4 | 115 - 120 | |

| C-5 | 140 - 145 | The downfield shift is influenced by the adjacent nitro group. |

| C-6 | 150 - 155 | The carbon bearing the nitro group. |

| -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1590-1570 | Strong | Aromatic C=C and C=N stretching |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | Aryl-O-CH₃ stretch |

| ~700-600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom. |

| 202/204 | [M - NO]⁺ | Loss of nitric oxide. |

| 187/189 | [M - NO₂]⁺ | Loss of the nitro group. |

| 159/161 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 78 | [C₅H₄N]⁺ | Pyridine fragment. |

Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Characterization Logic

Caption: Logical workflow for the structural characterization of the target compound.

References

2-Bromo-3-methoxy-6-nitropyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-6-nitropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the development of novel bioactive molecules.

Core Compound Information

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a nitro group.

| Property | Value |

| CAS Number | 76066-07-4 |

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.02 g/mol |

| Appearance | Pale yellow solid |

| IUPAC Name | This compound |

| SMILES | COC1=C(N=C(C=C1)--INVALID-LINK--[O-])Br |

| InChI Key | ZKEAOLVGPKCNCT-UHFFFAOYSA-N |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic properties.

Molecular Structure:

Spectroscopic and Synthetic Profile of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic pathway, and analytical protocols for the characterization of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties is crucial for its application in research and development.

Spectroscopic Data Summary

Due to the limited availability of experimentally verified spectra in public literature, the following tables present a combination of predicted data and data from closely related analogs to provide a foundational understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~8.1-8.3 | H-5 |

| ~7.3-7.5 | H-4 | |

| ~4.0 | -OCH₃ | |

| ¹³C | ~158-162 | C-6 |

| ~154-157 | C-3 | |

| ~140-143 | C-2 | |

| ~125-128 | C-5 | |

| ~115-118 | C-4 | |

| ~57-60 | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1580 | Strong | Aromatic C=C stretch |

| 1530-1500 | Strong, Asymmetric | N-O stretch (NO₂) |

| 1350-1330 | Strong, Symmetric | N-O stretch (NO₂) |

| 1250-1200 | Strong | Ar-O-C stretch |

| ~1050 | Medium | C-O stretch |

| ~780 | Strong | C-Br stretch |

| ~830 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 232/234 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 202/204 | Medium | [M-NO]⁺ |

| 187/189 | Medium | [M-NO₂]⁺ |

| 159/161 | Medium | [M-NO₂ - CO]⁺ |

| 78 | Low | [C₅H₄N]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.

Materials:

-

2-Bromo-3-methoxypyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Synthetic workflow and spectroscopic characterization of this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 12 ppm.

-

¹³C NMR Spectroscopy: Acquire the carbon spectrum on a 100 MHz or higher spectrometer with proton decoupling. Use a spectral width of approximately 220 ppm.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization method.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 2-Bromo-3-methoxy-6-nitropyridine in common laboratory solvents. In the absence of specific published quantitative data for this compound, this document extrapolates expected solubility and stability profiles based on the well-established chemical properties of its constituent functional groups: a pyridine ring, a bromo substituent, a methoxy group, and a nitro group. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic determination of both solubility and stability, enabling researchers to generate precise data for their specific applications. Visual workflows and potential degradation pathways are illustrated to provide a clear understanding of the experimental processes and chemical transformations.

Introduction

This compound is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The presence of multiple functional groups imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, including reaction optimization, formulation, and storage. This guide serves as a foundational resource for scientists working with this compound.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups. The pyridine nitrogen, methoxy, and nitro groups contribute to the molecule's polarity and potential for hydrogen bonding with protic solvents. Conversely, the bromo substituent and the aromatic ring impart lipophilic character.

Based on the general principle of "like dissolves like," a qualitative solubility profile can be predicted. Pyridine itself is miscible with water and many organic solvents.[1][2] The presence of the electron-withdrawing nitro group and the bromine atom is expected to decrease water solubility compared to pyridine. However, the methoxy group may slightly enhance solubility in polar organic solvents. Nitroaromatic compounds are often soluble in a range of organic solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar functional groups may allow for some solubility, but the overall molecule is expected to have limited aqueous solubility. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many polar organic compounds. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone makes it a suitable solvent for a wide range of organic molecules. |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The lipophilic character of the bromo- and nitro-substituted pyridine ring suggests some solubility in this common non-polar solvent. |

| Diethyl Ether | Non-polar | Moderately Soluble | Expected to have some solubility due to the organic nature of the compound. |

| Toluene | Non-polar | Sparingly Soluble | As a non-polar aromatic solvent, it may dissolve the compound to a limited extent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the target compound. |

Predicted Stability Profile and Potential Degradation

The stability of this compound is influenced by its functional groups, particularly the nitro and bromo groups, which are susceptible to specific degradation pathways.

-

Nitro Group Reduction: The nitro group is prone to reduction to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents, certain metals, or microbial activity.[4]

-

Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient pyridine ring is a potential leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing nitro group.[5]

-

Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[6]

-

Thermal Stability: The stability of the compound at elevated temperatures should be experimentally determined, as thermal decomposition is a possibility for complex organic molecules.

It is recommended to store this compound in a cool, dry, dark place, away from strong reducing agents and nucleophiles.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of excess solid is crucial for achieving a saturated solution.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment. For fine suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is necessary to obtain a clear supernatant.

-

Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability Assessment

This protocol describes a general approach to assessing the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvents.

-

Stress Conditions: Aliquot the solutions into separate vials and expose them to a range of stress conditions, including:

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Photostability: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.

-

pH Stress: Adjust the pH of aqueous or co-solvent solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.

-

-

Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Potential Degradation Pathway

A plausible degradation pathway for this compound under reductive conditions is the stepwise reduction of the nitro group.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 3. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure suggests potential reactivity and toxicity that necessitate careful handling to ensure laboratory safety. This document summarizes available safety data, outlines best practices for handling and disposal, and provides a framework for risk assessment and mitigation.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-3-nitropyridine | 5-Bromo-2-methoxy-3-nitropyridine |

| CAS Number | 76066-07-4[1][2] | 19755-53-4[3] | 152684-30-5[4] |

| Molecular Formula | C6H5BrN2O3[1][2] | C5H3BrN2O2[3] | C6H5BrN2O3[4] |

| Molecular Weight | 233.02 g/mol [1][2] | 202.99 g/mol [3] | 233.02 g/mol [4] |

| Appearance | Data not available | Yellow to orange to brown crystals or powder[5] | Solid[4] |

| Melting Point | Data not available | 122-125 °C[3] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Purity | Typically ≥95%[6] | ≥97.5%[5] | Data not available |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4[2] | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2[2] | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A[2] | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2] | H335: May cause respiratory irritation[2] |

Note: The hazard classifications are based on the available Safety Data Sheet for this compound.[2]

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, the presence of nitro, bromo, and methoxy functional groups on a pyridine ring suggests several potential reactivities:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making the bromo substituent susceptible to displacement by nucleophiles. This is a common reaction pathway for this class of compounds.

-

Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Upon heating, decomposition may occur, potentially releasing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Safety Precautions and Handling

A multi-layered approach to safety is essential when working with this compound. The following diagram illustrates the logical flow of safety measures, from initial hazard assessment to emergency response.

Figure 1. Hazard Mitigation Workflow

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to minimize inhalation of dust or vapors.[2]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. The specific glove material should be selected based on the solvent being used and the duration of contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Handling and Storage

-

Handling: Avoid creating dust.[2] Do not breathe dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Experimental Protocol: Example of a Nucleophilic Aromatic Substitution Reaction

The following is a generalized protocol for a nucleophilic aromatic substitution reaction involving a substituted bromonitropyridine. This should be adapted and optimized for the specific reaction being performed, with a thorough risk assessment conducted beforehand.

Figure 2. Generalized Experimental Workflow

Materials and Equipment

-

This compound

-

Nucleophile (e.g., an amine or alcohol)

-

Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

-

Base (e.g., K2CO3, Et3N, or NaH)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

TLC plates and developing chamber

-

Rotary evaporator

-

Purification system (e.g., flash chromatography setup)

Procedure

-

Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a condenser.

-

Reagent Addition: Charge the flask with this compound, the chosen base, and the anhydrous solvent.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Nucleophile Addition: Slowly add a solution of the nucleophile in the reaction solvent to the stirring mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

-

Characterization: Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2] |

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Water spray can also be used to cool fire-exposed containers.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. All laboratory work should be conducted by trained personnel in a suitably equipped facility. Always consult the most up-to-date Safety Data Sheet from the supplier before use.

References

- 1. aschemicals.com [aschemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-溴-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 [sigmaaldrich.com]

- 5. 2-Bromo-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 76066-07-4 | this compound - Moldb [moldb.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

2-Bromo-3-methoxy-6-nitropyridine: A Technical Overview of its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxy-6-nitropyridine is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, methoxy, and nitro functional groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its scientific context is rooted in the broader exploration of functionalized pyridines in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 76066-07-4[1][2] |

| Molecular Formula | C6H5BrN2O3[1][2] |

| Molecular Weight | 233.02 g/mol [1][2] |

| Appearance | Not explicitly stated, but related compounds are often solids. |

| Purity/Specification | Commercially available for research use.[1] |

| Storage Conditions | Inert atmosphere, room temperature.[1] |

Synthesis and Experimental Protocols

While specific literature detailing the definitive discovery and a complete historical timeline of this compound is scarce, its synthesis can be inferred from established methods for preparing similarly substituted pyridines. The following sections describe relevant synthetic strategies and provide detailed experimental protocols for analogous compounds, which can be adapted for the preparation of the title compound.

Synthesis of Related Bromo-Methoxy-Pyridines

A common strategy for the synthesis of methoxypyridines involves the methylation of the corresponding hydroxypyridine. For instance, the preparation of 2-bromo-3-methoxypyridine is achieved through a two-step process starting from 3-hydroxypyridine.[3] This approach highlights a general pathway that could be adapted for this compound.

Step 1: Bromination of 3-hydroxypyridine to 2-bromo-3-hydroxypyridine [3]

-

Protocol: An aqueous solution of sodium hydroxide (40%) is cooled to a temperature between -10 and 0 °C using an ice-salt bath.[3]

-

Liquid bromine is added dropwise to this cooled solution.[3]

-

3-hydroxypyridine is dissolved in a separate 40% aqueous sodium hydroxide solution.[3]

-

This solution of 3-hydroxypyridine is then added dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.[3]

-

After the addition is complete, the mixture is stirred at room temperature for 2.5-3 hours.[3]

-

The pH is adjusted to 7 using an acid.[3]

-

The resulting crude product, 2-bromo-3-hydroxypyridine, is purified by recrystallization.[3]

Step 2: Methylation of 2-bromo-3-hydroxypyridine to 2-bromo-3-methoxypyridine [3]

-

Protocol: Sodium is added to methanol, and the mixture is heated to reflux.[3]

-

A solution of 2-bromo-3-hydroxypyridine in DMF is added to the refluxing sodium methoxide solution.[3]

-

The mixture is stirred for 10-15 minutes, and then most of the methanol is removed by distillation under reduced pressure.[3]

-

Methyl iodide is added to the remaining mixture, which is then stirred overnight at room temperature.[3]

-

DMF is removed by distillation under reduced pressure.[3]

-

The residue is cooled to room temperature and extracted with diethyl ether.[3]

-

The organic layer is washed with saturated aqueous common salt, dried, and the solvent is removed by distillation to yield 2-bromo-3-methoxypyridine.[3]

A logical synthesis workflow for this compound, based on the principles of pyridine chemistry, is depicted below.

Synthesis of Related Nitropyridines

Nitropyridines are crucial intermediates in the synthesis of various biologically active molecules.[4] The introduction of a nitro group can be a key step, followed by other functional group manipulations. For example, 2-amino-6-methoxy-3-nitropyridine is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5] This demonstrates a nucleophilic aromatic substitution pathway that is common in pyridine chemistry.

The general reactivity of nitropyridines allows for a range of transformations. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions like coupling.[6]

Potential Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a pyridine moiety.[4] While specific applications for this compound are not extensively detailed, the functionalities present on the ring suggest several potential uses.

-

Oncology: The 3-methoxypyridine moiety is a component of inhibitors for key signaling proteins like the AXL receptor tyrosine kinase.[7] Furthermore, pyridine derivatives are used as building blocks for camptothecin analogues, which are topoisomerase inhibitors used in cancer therapy.[7]

-

Neurological Disorders: The 3-methoxypyridine scaffold is incorporated into various agents that target the central nervous system.[7]

-

Endocrinology: This chemical structure can serve as an intermediate in the synthesis of antiestrogen compounds.[7]

-

Antibacterial Agents: Diarylquinoline compounds, which can be synthesized from pyridine precursors, have shown anti-tuberculosis properties.[8]

The bromo and nitro groups on this compound provide reactive handles for various chemical transformations, making it a valuable intermediate.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While its specific history of discovery is not well-documented, its importance lies in its utility as a building block for a diverse range of complex molecules with potential therapeutic applications. The synthetic routes to analogous compounds provide a solid foundation for its preparation, and the reactivity of its functional groups opens up numerous possibilities for further chemical exploration and drug development. This technical guide serves as a foundational resource for researchers and scientists working with this and related pyridine derivatives.

References

- 1. 76066-07-4|this compound|BLD Pharm [bldpharm.com]

- 2. aschemicals.com [aschemicals.com]

- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. data.epo.org [data.epo.org]

Reactivity Profile of the Bromine Atom in 2-Bromo-3-methoxy-6-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-3-methoxy-6-nitropyridine. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its C2-bromine substituent. The pyridine ring is electronically activated by a strongly electron-withdrawing nitro group at the C6 position and influenced by the electron-donating methoxy group at the C3 position. This unique substitution pattern governs the regioselectivity and efficiency of various transformations. This document details the propensity of the title compound to undergo nucleophilic aromatic substitution (SNAr), as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data from literature sources, and mechanistic visualizations are provided to serve as a practical resource for laboratory applications.

Introduction

This compound is a key heterocyclic intermediate in organic synthesis. The strategic placement of a labile bromine atom, an activating nitro group, and a directing methoxy group on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The inherent electron deficiency of the pyridine ring, further exacerbated by the potent electron-withdrawing nitro group, renders the C2 position, occupied by the bromine atom, highly susceptible to nucleophilic attack. This guide will explore the primary reaction pathways involving the C-Br bond of this molecule, providing a detailed examination of its reactivity profile.

Reactivity Profile

The reactivity of the bromine atom in this compound is dominated by three main classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Suzuki-Miyaura Cross-Coupling

-

Buchwald-Hartwig Amination

The electronic nature of the pyridine ring plays a crucial role in these transformations. The ring nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2 position. This polarization facilitates both the initial attack by a nucleophile in SNAr reactions and the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C3-methoxy group, being electron-donating, can influence the overall electron distribution and may have a modest impact on reaction rates.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position is an excellent leaving group in SNAr reactions due to the strong activation provided by the ortho-nitro group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr is significantly enhanced by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. A wide range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can readily displace the bromide.

Logical Relationship for SNAr Reactivity

Caption: Logical flow illustrating the key factors driving SNAr reactivity.

Suzuki-Miyaura Cross-Coupling

The C-Br bond of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a variety of aryl and vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyridines.

The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This palladium-catalyzed reaction is of significant importance in the synthesis of pharmaceutical intermediates.

Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of a suitable phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.

Signaling Pathway for Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data

While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables provide representative data for analogous bromopyridine systems to serve as a baseline for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | Good to Excellent | A robust system for a variety of amines. |

| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16-24 | Moderate to Good | Effective for aryl and alkyl amines. |

| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | Good to Excellent | Particularly effective for hindered amines. |

Experimental Protocols

The following are generalized protocols that can serve as a starting point for reactions involving this compound. Optimization of specific parameters may be required for different coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

The reaction mixture is stirred at the desired temperature (typically 80-110 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with the palladium catalyst, the phosphine ligand, and the base.

-

This compound and the anhydrous, degassed solvent are added.

-

The amine is then added, and the tube is sealed.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC, GC-MS, or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The bromine atom at the C2 position is readily displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the C6-nitro group is the primary activating feature of the molecule. This guide has provided an in-depth overview of the reactivity profile of the bromine atom, supported by generalized quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule would be a valuable addition to the field.

Role of the nitro group in the reactivity of 2-Bromo-3-methoxy-6-nitropyridine

An In-depth Technical Guide: The Pivotal Role of the Nitro Group in the Reactivity of 2-Bromo-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the 6-nitro group in dictating the chemical reactivity of this compound. The document elucidates the profound electronic effects of the nitro substituent, its critical function in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), and its influence on other significant chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical and in-depth resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reaction sites for chemical modification.[1] The strategic placement of these functional groups governs the molecule's reactivity. This guide focuses specifically on the 6-nitro group, a powerful substituent that fundamentally controls the primary reaction pathways of the molecule. Understanding its role is crucial for designing efficient synthetic routes and developing novel chemical entities.

Electronic Effects of the 6-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) that exerts its influence through both inductive and resonance effects.[2]

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect: The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions.

When attached to a pyridine ring, which is already inherently electron-deficient due to the electronegative nitrogen atom, the nitro group further depletes the ring's electron density.[2][3] This pronounced electron deficiency has two major consequences for the molecule's reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is made significantly less nucleophilic and therefore less reactive towards electrophiles.[2]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, especially at positions ortho and para to the nitro group.[4][5]

The Nitro Group's Dominant Role in Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful role of the 6-nitro group is the potent activation of the C2 position for nucleophilic aromatic substitution, enabling the displacement of the bromine atom.

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a well-established two-step addition-elimination mechanism.[4]

-

Step 1: Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the bromine leaving group. This attack forms a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][6]

-

Step 2: Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance delocalization. The 6-nitro group plays the crucial role in this stabilization by accommodating the negative charge on its oxygen atoms.[4] This stabilization significantly lowers the activation energy of the reaction. The process concludes with the elimination of the bromide ion, which restores the aromaticity of the pyridine ring and yields the substituted product.

Kinetic studies on related nitro-activated aromatic compounds have shown that the presence of a nitro group can increase the rate of nucleophilic substitution by factors of 10³ to 10⁶ compared to their unsubstituted analogues.[4]

Visualizing the Mechanism and Stabilization

The following diagrams illustrate the SNAr mechanism and the critical role of the nitro group in stabilizing the reaction intermediate.

Caption: The SNAr addition-elimination mechanism.

Caption: Resonance stabilization of the Meisenheimer complex.

Other Reactivity Influenced by the Nitro Group

While activating the ring for SNAr is its primary role, the nitro group itself is a versatile functional handle.

Reduction to an Amino Group

The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as stannous chloride (SnCl₂·2H₂O) or iron powder in acetic acid.[4][7] This transformation is highly valuable as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 2-bromo-3-methoxy-6-aminopyridine can then participate in a different set of reactions, including diazotization and further functionalization of the amino group.[1]

Influence on Cross-Coupling Reactions

The bromine atom at the C2 position allows the molecule to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively.[1][8] The electron-withdrawing nature of the nitro group can influence the oxidative addition step in the catalytic cycle of these reactions, often facilitating the process.

Quantitative Data: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on nitropyridine substrates, providing a practical guide for expected outcomes.

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Primary/Secondary Amines | DMSO or DMF | K₂CO₃ or Et₃N | 60 - 100 | 4 - 18 | 75 - 95 | [4] |

| 2 | Sodium Methoxide | Methanol | - | 0 - 25 (RT) | 1 - 19 | 90 - 98 | [9] |

| 3 | Thiols | DMF | NaH or K₂CO₃ | 25 (RT) - 80 | 2 - 12 | 80 - 95 | [5] |

| 4 | Alkoxides (e.g., t-BuOK) | THF or Dioxane | - | 25 (RT) - 60 | 1 - 6 | 85 - 95 | [4] |

Detailed Experimental Protocols

Protocol 1: General SNAr with a Secondary Amine (e.g., Morpholine)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the secondary amine (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-6-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol is adapted from established methodologies for nitro group reduction.[7]

-

Setup: To a solution of this compound (1.0 eq.) in ethanol or acetic acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M KOH solution until the solution is basic.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The 6-nitro group is the single most influential substituent in determining the reactivity of this compound. Its powerful electron-withdrawing nature activates the C2 position for facile nucleophilic aromatic substitution, a reaction pathway of immense synthetic utility. This activation is achieved by stabilizing the key Meisenheimer intermediate, thereby lowering the reaction's activation energy. Furthermore, the nitro group itself serves as a versatile functional handle that can be transformed into an amino group, unlocking new avenues for molecular diversification. A thorough understanding of these principles is essential for any researcher aiming to effectively utilize this valuable heterocyclic building block in the development of novel pharmaceuticals and other advanced materials.

References

- 1. 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 | Benchchem [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. innospk.com [innospk.com]

- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Electronic Effects of Substituents on the 2-Bromo-3-methoxy-6-nitropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of the 2-bromo-3-methoxy-6-nitropyridine ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The interplay of the bromo, methoxy, and nitro substituents creates a unique reactivity profile that is crucial for the strategic design of novel molecular entities. This document outlines the theoretical underpinnings of these electronic effects, presents predicted quantitative data, and offers detailed experimental protocols for the characterization of this and related compounds.

Theoretical Framework: Interplay of Inductive and Resonance Effects

The electronic character of the this compound ring is dictated by the cumulative influence of its substituents and the inherent electron-deficient nature of the pyridine nitrogen. Each substituent exerts a combination of inductive (-I/+I) and resonance (-M/+M) effects, which modulate the electron density and, consequently, the reactivity of the aromatic system.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.

-

Nitro Group (-NO₂ at C6): The nitro group is a potent electron-withdrawing group, operating through both a strong inductive (-I) and a powerful resonance (-M) effect. It significantly deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to it (in this case, the 2 and 4 positions).

-

Bromo Group (-Br at C2): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via a weaker, deactivating resonance effect (+M). Halogens are generally considered deactivating groups that direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the bromo group is a good leaving group.

-

Methoxy Group (-OCH₃ at C3): The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). This +M effect increases electron density at the ortho and para positions relative to the methoxy group.

The combination of these effects in this compound leads to a highly polarized ring system with distinct regions of electrophilicity and nucleophilicity, making it a versatile intermediate for further chemical modifications.

Caption: Interplay of Inductive and Resonance Effects.

Quantitative Data Presentation

While experimentally determined quantitative data for this compound is not extensively available in the peer-reviewed literature, the following tables provide predicted spectroscopic data based on the analysis of closely related analogs and established principles of NMR and IR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.1-8.3 | d | ~8.0 | H-4 |

| ~7.4-7.6 | d | ~8.0 | H-5 | |

| ~4.0-4.2 | s | - | -OCH₃ | |

| ¹³C | ~155-158 | s | - | C-6 |

| ~150-153 | s | - | C-3 | |

| ~140-143 | s | - | C-2 | |

| ~138-141 | d | - | C-4 | |

| ~115-118 | d | - | C-5 | |

| ~56-59 | q | - | -OCH₃ |

Note: Predictions are for a CDCl₃ solvent. Actual values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1590-1570 | Strong | C=C stretching (aromatic) |

| 1530-1510 | Strong | Asymmetric N-O stretching (nitro) |

| 1350-1330 | Strong | Symmetric N-O stretching (nitro) |

| 1280-1240 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1050-1010 | Strong | Symmetric C-O-C stretching (aryl ether) |

| 850-800 | Strong | C-H out-of-plane bending |

| 750-700 | Medium | C-Br stretching |

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Assignment |

| EI/ESI+ | 232.95/234.95 | [M]⁺/ [M+2]⁺ (Bromine isotopic pattern) |

| 233.96 | [M+H]⁺ | |

| 202.95/204.95 | [M-NO]⁺ | |

| 187.95/189.95 | [M-NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.

Materials:

-

2-bromo-3-methoxypyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Synthetic Workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (at the corresponding frequency, e.g., 100 MHz). Use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or an appropriate chromatographic inlet (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).

-

Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.

Reactivity and Applications

The electronic effects of the substituents make the 2-position of the this compound ring highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the 6-position stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at the 2-position. This makes the bromo group an excellent leaving group in reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

This predictable reactivity allows for the use of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: As a scaffold for the development of kinase inhibitors, anti-cancer agents, and other biologically active compounds.

-

Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), dyes, and other functional materials where the electronic properties can be fine-tuned.

This guide provides a foundational understanding of the electronic properties and reactivity of this compound, serving as a valuable resource for researchers in the chemical sciences. The provided protocols and predicted data offer a starting point for the synthesis and characterization of this and related molecules.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitropyridine with various arylboronic acids. The resulting 2-aryl-3-methoxy-6-nitropyridine scaffold is a key intermediate in the development of novel therapeutics, particularly in oncology and neurology, due to the versatile reactivity of the nitro group and the specific substitution pattern on the pyridine ring.[5] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring can influence the substrate's reactivity and the properties of the resulting coupled products.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization. These conditions are based on established protocols for structurally similar 2-bromopyridine derivatives.[2][6]

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[6] |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |

Mandatory Visualizations

General Reaction Scheme and Catalytic Cycle

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logic Diagram for Reaction Optimization

Caption: A logic diagram for optimizing the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This generalized protocol is a starting point and may require optimization for specific arylboronic acids and desired scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

-

Base (e.g., K₂CO₃, 2–3 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[6]

-

Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

-

-

Solvent Addition:

-

Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

-

-

Reaction:

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

-

The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methoxy-6-nitropyridine product.

-

Safety Precautions:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Inert gas techniques are crucial to prevent the degradation of the catalyst.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-6-nitropyridine with Primary Amines

Audience: Researchers, scientists, and drug development professionals.